(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
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Overview
Description
The compound “(3S,3’R,4’S,5’S,6’R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6’-(hydroxymethyl)spiro[1H-2-benzofuran-3,2’-oxane]-3’,4’,5’-triol;(3S,3’R,4’S,5’S,6’R)-5-[®-(4-ethylphenyl)-hydroxymethyl]-6’-(hydroxymethyl)spiro[1H-2-benzofuran-3,2’-oxane]-3’,4’,5’-triol” is a complex organic molecule characterized by its spiro structure, which involves a benzofuran ring fused to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran and oxane rings, followed by the introduction of the hydroxymethyl and ethylphenyl groups. Common synthetic routes may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Formation of Oxane Ring: This step may involve the use of epoxide intermediates and nucleophilic ring-opening reactions.
Introduction of Hydroxymethyl and Ethylphenyl Groups: These groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran or oxane derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors.
Medicine
The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,3’R,4’S,5’S,6’R)-5-[(S)-(4-methylphenyl)-hydroxymethyl]-6’-(hydroxymethyl)spiro[1H-2-benzofuran-3,2’-oxane]-3’,4’,5’-triol
- (3S,3’R,4’S,5’S,6’R)-5-[(S)-(4-ethylphenyl)-methoxymethyl]-6’-(methoxymethyl)spiro[1H-2-benzofuran-3,2’-oxane]-3’,4’,5’-triol
Uniqueness
The compound’s unique spiro structure and specific functional groups distinguish it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
1201913-66-7 |
---|---|
Molecular Formula |
C44H52O14 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/2C22H26O7/c2*1-2-12-3-5-13(6-4-12)18(24)14-7-8-15-11-28-22(16(15)9-14)21(27)20(26)19(25)17(10-23)29-22/h2*3-9,17-21,23-27H,2,10-11H2,1H3/t17-,18+,19-,20+,21-,22+;17-,18-,19-,20+,21-,22+/m11/s1 |
InChI Key |
VAZKATXTUZFDIH-SNNFNLFTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2)O.CCC1=CC=C(C=C1)[C@@H](C2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2)O.CCC1=CC=C(C=C1)C(C2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2)O |
Origin of Product |
United States |
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